3-(3-Fluoro-5-(trifluoromethyl)phenoxy)propan-1-amine
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Overview
Description
3-(3-Fluoro-5-(trifluoromethyl)phenoxy)propan-1-amine is an organic compound that features both fluorine and amine functional groups The presence of the trifluoromethyl group and the phenoxy group makes it a compound of interest in various fields, including pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-5-(trifluoromethyl)phenoxy)propan-1-amine typically involves the reaction of 3-fluoro-5-(trifluoromethyl)phenol with an appropriate amine derivative. One common method includes the use of a nucleophilic substitution reaction where the phenol is reacted with a halogenated propan-1-amine under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperatures.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-5-(trifluoromethyl)phenoxy)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
3-(3-Fluoro-5-(trifluoromethyl)phenoxy)propan-1-amine has a wide range of applications in scientific research:
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Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorine content.
Properties
Molecular Formula |
C10H11F4NO |
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Molecular Weight |
237.19 g/mol |
IUPAC Name |
3-[3-fluoro-5-(trifluoromethyl)phenoxy]propan-1-amine |
InChI |
InChI=1S/C10H11F4NO/c11-8-4-7(10(12,13)14)5-9(6-8)16-3-1-2-15/h4-6H,1-3,15H2 |
InChI Key |
BPHVKRDZZZJKBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OCCCN)F)C(F)(F)F |
Origin of Product |
United States |
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